Copper(I) trifluoromethanesulfonate toluene complex

Vue d'ensemble

Description

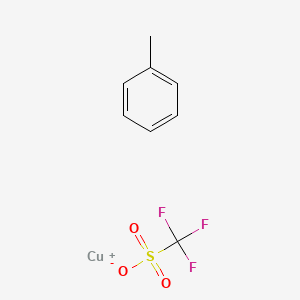

Copper(I) trifluoromethanesulfonate toluene complex is a copper-based catalyst widely used in organic synthesis. It is known for its high catalytic efficiency and is often employed in cross-coupling reactions. The compound has the molecular formula (CF3SO3Cu)2 · C6H5CH3 and a molecular weight of 517.37 .

Mécanisme D'action

Target of Action

The primary target of the Copper(I) trifluoromethanesulfonate toluene complex is the chemical bonds in organic compounds. It acts as a catalyst in various chemical reactions, particularly in photo reactions .

Mode of Action

The this compound interacts with its targets by facilitating the breakage and formation of chemical bonds . As a catalyst, it speeds up the reaction rate without being consumed in the process .

Biochemical Pathways

The complex is involved in the synthesis of polycyclic furans and butyrolactones . It also plays a crucial role in the preparation of beta-lactam from beta-amino thiol-esters , which are key components in many antibiotics.

Pharmacokinetics

Instead, it remains unchanged throughout the reaction and can be recovered afterwards .

Result of Action

The action of the this compound results in the formation of new organic compounds, such as polycyclic furans, butyrolactones, and beta-lactam . These compounds have various applications, including in pharmaceuticals and materials science.

Action Environment

The efficacy and stability of the this compound can be influenced by environmental factors. It is soluble in toluene , which is often used as the reaction medium. The complex is sensitive to air and moisture , so reactions involving this catalyst should be carried out under an inert atmosphere to prevent degradation.

Méthodes De Préparation

Copper(I) trifluoromethanesulfonate toluene complex can be synthesized by mixing copper(I) trifluoromethanesulfonate with toluene. The reaction typically involves dissolving copper(I) trifluoromethanesulfonate in toluene and allowing the mixture to react under controlled conditions. After the reaction, the product is purified through crystallization . Industrial production methods follow similar principles but are scaled up to meet commercial demands.

Analyse Des Réactions Chimiques

Copper(I) trifluoromethanesulfonate toluene complex undergoes various types of reactions, including:

Oxidation and Reduction: It can participate in redox reactions, where it either gains or loses electrons.

Substitution: The compound can undergo substitution reactions where one ligand is replaced by another.

Coupling Reactions: It is particularly effective in cross-coupling reactions, such as the Sonogashira coupling, where it facilitates the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like toluene. Major products formed from these reactions are often complex organic molecules used in pharmaceuticals and materials science .

Applications De Recherche Scientifique

Copper(I) trifluoromethanesulfonate toluene complex has a wide range of applications in scientific research:

Medicine: It plays a role in the development of new pharmaceuticals by facilitating the synthesis of complex drug molecules.

Industry: The compound is used in the production of fine chemicals and advanced materials.

Comparaison Avec Des Composés Similaires

Copper(I) trifluoromethanesulfonate toluene complex can be compared with other similar compounds, such as:

- Copper(I) trifluoromethanesulfonate benzene complex

- Copper(II) trifluoromethanesulfonate

- Tetrakisacetonitrile copper(I) triflate

- Tetrakis(acetonitrile)copper(I) hexafluorophosphate

- Tetrakis(acetonitrile)copper(I) tetrafluoroborate

- Copper(I) thiophene-2-carboxylate

- Copper(I) bromide dimethyl sulfide complex

What sets this compound apart is its high catalytic efficiency and its ability to facilitate a wide range of organic reactions, making it a versatile and valuable compound in both research and industrial applications.

Activité Biologique

Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·C6H5CH3) is a coordination compound that has garnered attention in various fields, particularly in catalysis and biological applications. This article explores its biological activity, synthesizing findings from diverse research studies.

- Molecular Formula :

- Molecular Weight : 517.37 g/mol

- CAS Number : 48209-28-5

- Appearance : Solid, grey to grey-purple

The compound is characterized by its high purity (99.9% Cu) and is typically used in the form of a toluene complex, which enhances its solubility and reactivity in organic solvents .

Biological Activity Overview

Copper complexes, including Cu(I) trifluoromethanesulfonate, have been studied for their potential biological activities, including:

- Antimicrobial Properties : Research indicates that copper(I) complexes can exhibit antimicrobial effects against various pathogens. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells .

- Catalytic Activity in Organic Reactions : The compound has been shown to effectively catalyze reactions such as the azide-alkyne cycloaddition, which is pivotal in synthesizing bioactive compounds . This reaction is essential for creating pharmaceuticals and biologically active molecules.

Case Studies

-

Electrochemical Studies :

A study involving cyclic voltammetry demonstrated the catalytic efficiency of Cu(I) trifluoromethanesulfonate toluene complex in facilitating the formation of bismuth(III)-triazolide from bismuth(III) acetylides and organic azides. The kinetic parameters derived from this study provided insights into the redox behavior of copper species during catalysis . -

Enantioselective Synthesis :

In a notable case, the combination of Cu(I) triflate toluene complex with specific ligands yielded high enantioselectivity in the synthesis of α-aminopropargylphosphonates. The results indicated that this complex could outperform other copper catalysts, achieving yields up to 88% with significant enantiomeric excess (ee) .

Table 1: Summary of Catalytic Performance

| Entry | Ligand | Catalyst Type | Solvent | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| 1 | 1 | CuOTf·C6H5CH3 | CHCl3 | 10 | 72 | 27 |

| 2 | 2 | CuOTf·C6H5CH3 | CHCl3 | 10 | 55 | 20 |

| 3 | 3 | CuOTf·C6H5CH3 | CHCl3 | 10 | 81 | 40 |

| ... | ... | ... | ... | ... | ... | ... |

This table illustrates the effectiveness of the copper(I) triflate toluene complex across various ligand combinations and conditions.

The biological activity of copper(I) complexes can be attributed to several mechanisms:

- Oxidative Stress Induction : The generation of ROS can disrupt cellular functions, leading to cell death in pathogens.

- Catalytic Pathways : In synthetic chemistry, the ability of Cu(I) complexes to facilitate cycloaddition reactions allows for the efficient formation of complex organic structures that can have biological significance.

Propriétés

IUPAC Name |

copper(1+);toluene;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8.CHF3O3S.Cu/c1-7-5-3-2-4-6-7;2-1(3,4)8(5,6)7;/h2-6H,1H3;(H,5,6,7);/q;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNHVMNLOAYHEK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8CuF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.